N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like thermogravimetric analysis can be used to study these properties .Scientific Research Applications
Antimicrobial Activity
Research on pyrimidine derivatives, such as those synthesized using citrazinic acid as a starting material, shows significant antimicrobial properties. These compounds, including pyridines, pyrimidinones, and oxazinones, were evaluated for their antibacterial and antifungal activities, showing good efficacy comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Properties
Pyrimidine derivatives, specifically 5-deaza analogues of aminopterin and folic acid, have been synthesized and shown to exhibit significant anticancer activity in vitro and in vivo. These compounds highlight the therapeutic potential of pyrimidine cores in developing anticancer drugs (Su et al., 1986).
Crystal Structure Analysis
Studies on the crystal structures of diamino-pyrimidin-2-yl-sulfanyl acetamides have contributed to understanding the molecular configurations and intramolecular interactions of pyrimidine derivatives. Such knowledge is essential for designing more effective molecules with desired biological activities (Subasri et al., 2016).
Antiarrhythmic Activities
Newly synthesized tricyclic and tetracyclic thienopyridine derivatives, incorporating pyrimidine structures, have shown high antiarrhythmic activities. These studies provide a basis for further development of pyrimidine-based medications for treating arrhythmias (Abdel-Hafez et al., 2009).
Anti-inflammatory Applications
Compounds fused with thiophene rings, starting from citrazinic acid and incorporating pyrimidinone or oxazinone structures, have been synthesized and evaluated for their anti-inflammatory properties. Many of these compounds exhibit activity comparable to Prednisolone®, indicating their potential as anti-inflammatory agents (Amr et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-14-6-5-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-7-3-4-8-17(16)21/h3-4,7-8,10,14H,5-6,9,11-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSCWFXSWTQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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